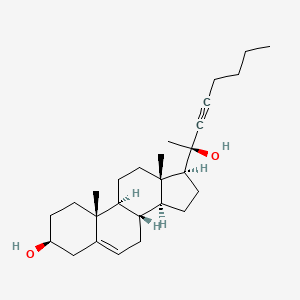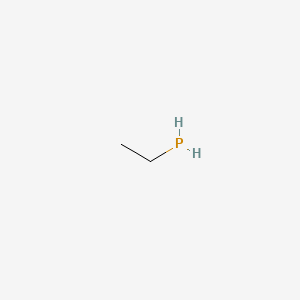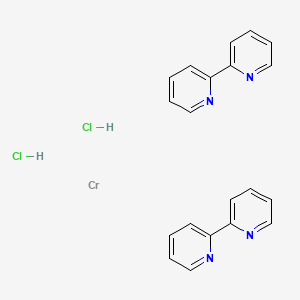
(+-)-Mamanine
Übersicht
Beschreibung
(+-)-Mamanine is a natural product found in Sophora chrysophylla, Sophora flavescens, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Carcinogenic Activation and DNA Damage
- Methylazoxymethanol (MAM) and its precursor, azoxymethane (AOM), are potent colon carcinogens in rodents. CYP2E1 plays a significant role in the metabolic activation of these carcinogens. The study found that CYP2E1 deficiency impacts the activation of AOM and MAM differently, affecting DNA guanine alkylation in the colon and the formation of colonic aberrant crypt foci. This suggests that agents modifying CYP2E1 activity could influence colon carcinogenesis depending on the carcinogen used, either enhancing or inhibiting the process (Sohn et al., 2001).
DNA Methylation and Gene Expression
- DNA methylation, a critical process in regulating gene expression, is significantly influenced by a DNA methyltransferase in Mycobacterium tuberculosis, termed MamA. MamA's activity creates N6-methyladenine, impacting the expression of numerous genes and suggesting a shared mechanism of modulation. This methylation is vital for bacterial survival, especially under hypoxic conditions, highlighting the role of MamA in gene expression and adaptation to different environments (Shell et al., 2013).
Alkaloid Constituents and Bioactivity
- A study focusing on the alkaloid constituents of Sophora flavescens identified several compounds, including mamanine. The research highlighted the bioactivity of these compounds, particularly their cytotoxicity against human tumor cell lines. Interestingly, mamanine, isolated for the first time from this plant, exhibited no cytotoxicity to the tested cancer cell lines, indicating its potential for further pharmacological studies (Lei et al., 2014).
Ethnopharmacology and Traditional Medicine
- The field of ethnopharmacology explores the therapeutic potential of plants and plant-derived chemicals. Mamanine and related compounds are integral to this research, offering insights into traditional cures and modern drug development. Studies underscore the importance of collaboration among various disciplines, including ethnobotanists, ethnopharmacologists, and phytochemists, to realize the full potential of medicinal plants in conventional medicine (Gilani & Atta-ur-rahman, 2005).
Eigenschaften
IUPAC Name |
6-[1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-10-12-8-11(13-4-3-6-15(19)16-13)9-17-7-2-1-5-14(12)17/h3-4,6,11-12,14,18H,1-2,5,7-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUFYQKXSPWZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC(C2C1)CO)C3=CC=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]-1H-pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenz[b,f]oxepin](/img/structure/B1201610.png)




![2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1201619.png)
![Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]](/img/structure/B1201623.png)
![7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine](/img/structure/B1201624.png)

![1-(4-Fluorophenyl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1201626.png)


